molecular formula C25H26O6 B11650287 cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11650287
M. Wt: 422.5 g/mol
InChI Key: WFUPWUZYRAOBKI-UHFFFAOYSA-N
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Description

Cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chromen-4-one core structure, which is a derivative of coumarin, and a cyclohexyl group attached to the ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the esterification of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with cyclohexyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate.

    Reduction: Formation of 3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl]oxy}propanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation.

    Pathways: May modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the chromen-4-one core.

    Warfarin: A well-known anticoagulant with a similar coumarin structure.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

Cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the presence of the cyclohexyl ester moiety, which imparts distinct physicochemical properties compared to other coumarin derivatives

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

cyclohexyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C25H26O6/c1-16(25(27)31-17-8-4-3-5-9-17)30-18-12-13-20-23(14-18)29-15-21(24(20)26)19-10-6-7-11-22(19)28-2/h6-7,10-17H,3-5,8-9H2,1-2H3

InChI Key

WFUPWUZYRAOBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC

Origin of Product

United States

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